molecular formula C9H12O2 B149627 1-Phenoxy-2-propanol CAS No. 770-35-4

1-Phenoxy-2-propanol

Cat. No. B149627
CAS RN: 770-35-4
M. Wt: 152.19 g/mol
InChI Key: IBLKWZIFZMJLFL-UHFFFAOYSA-N
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Description

1-Phenoxy-2-propanol (also known as Propylene glycol 1-phenyl ether) is a gycol ether . It has been used as an additive to saline to induce anesthetic effect on the peripheral tissues isolated from Biomphalaria alexandrina prior to fixation .


Synthesis Analysis

1-Phenoxy-2-propanol can be synthesized by reacting propylene oxide with phenol in the presence of Al2O3-MgO/Fe3O4 catalyst .


Molecular Structure Analysis

The molecular formula of 1-Phenoxy-2-propanol is C9H12O2 . Its molecular weight is 152.1904 .


Chemical Reactions Analysis

The influence of its anesthetic property on gastropods has been analyzed . Its degradation by microorganisms in different soil types has been investigated .


Physical And Chemical Properties Analysis

1-Phenoxy-2-propanol has a density of 1.1±0.1 g/cm3 . Its boiling point is 249.3±13.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 51.4±3.0 kJ/mol . The flash point is 104.4±14.1 °C . The index of refraction is 1.517 .

Scientific Research Applications

Anesthetic for Gastropods

Scientific Field

Neurophysiology

Application Summary

1-Phenoxy-2-propanol is used as an anesthetic for gastropods in neurophysiological, surgical, and neuroanatomical protocols .

Methods of Application

The compound is added to saline to induce an anesthetic effect on the peripheral tissues isolated from gastropods prior to fixation .

Results or Outcomes

The use of 1-Phenoxy-2-propanol as an anesthetic has been found to be effective for gastropods used in neurophysiology .

Synthesis of Glycol Ether

Scientific Field

Chemical Synthesis

Application Summary

1-Phenoxy-2-propanol, a glycol ether, can be synthesized by reacting propylene oxide with phenol .

Methods of Application

The synthesis process involves the reaction of propylene oxide with phenol in the presence of an Al2O3-MgO/Fe3O4 catalyst .

Results or Outcomes

The reaction results in the formation of 1-Phenoxy-2-propanol .

Degradation by Microorganisms in Soil

Scientific Field

Environmental Microbiology

Application Summary

1-Phenoxy-2-propanol can be degraded by microorganisms in different soil types .

Methods of Application

The compound is introduced into various soil types and the rate of degradation is monitored over time .

Results or Outcomes

The results of these studies can provide valuable information about the environmental fate of 1-Phenoxy-2-propanol .

Additive in Saline for Tissue Fixation

Scientific Field

Histology

Application Summary

1-Phenoxy-2-propanol is used as an additive to saline to induce an anesthetic effect on the peripheral tissues isolated from Biomphalaria alexandrina prior to fixation .

Methods of Application

The compound is added to saline and applied to the tissues prior to fixation .

Results or Outcomes

The use of 1-Phenoxy-2-propanol in this context can help to preserve the structure and function of the tissues during the fixation process .

Solvent in Industrial Applications

Scientific Field

Industrial Chemistry

Application Summary

1-Phenoxy-2-propanol is used as a solvent in various industrial applications due to its ability to dissolve a wide range of organic compounds .

Methods of Application

The compound is used in its pure form or mixed with other solvents depending on the specific requirements of the application .

Results or Outcomes

The use of 1-Phenoxy-2-propanol as a solvent can improve the efficiency of various industrial processes .

Intermediate in Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

1-Phenoxy-2-propanol serves as an intermediate in the synthesis of various organic compounds .

Methods of Application

The compound is used in reactions to form more complex organic molecules .

Results or Outcomes

The use of 1-Phenoxy-2-propanol as an intermediate can facilitate the synthesis of a wide range of organic compounds .

Safety And Hazards

1-Phenoxy-2-propanol is moderately toxic by ingestion and skin contact . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

1-phenoxypropan-2-ol
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InChI

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Source PubChem
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InChI Key

IBLKWZIFZMJLFL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
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DSSTOX Substance ID

DTXSID9027312
Record name 1-Phenoxy-2-propanol
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Molecular Weight

152.19 g/mol
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Physical Description

Liquid, Clear liquid; [Reference #1]
Record name 2-Propanol, 1-phenoxy-
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Record name Propylene phenoxetol
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Boiling Point

241.2 °C
Record name Propylene glycol phenyl ether
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Solubility

In water, 15.1 g/L at 20 °C
Record name Propylene glycol phenyl ether
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Density

1.0622 g/cu cm at 20 °C
Record name Propylene glycol phenyl ether
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Vapor Density

5.27 (Air = 1)
Record name Propylene glycol phenyl ether
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Vapor Pressure

0.02 [mmHg], 0.00218 mm Hg at 25 °C
Record name Propylene phenoxetol
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Record name Propylene glycol phenyl ether
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Impurities

Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%.
Record name Propylene glycol phenyl ether
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Product Name

1-Phenoxy-2-propanol

Color/Form

Colorless to yellow liquid

CAS RN

770-35-4
Record name 1-Phenoxy-2-propanol
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Record name Propylene glycol phenyl ether
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Record name 1-Phenoxy-2-propanol
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Record name 1-Phenoxy-2-propanol
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Record name 1-phenoxypropan-2-ol
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Record name PHENOXYISOPROPANOL
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Record name Propylene glycol phenyl ether
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Melting Point

11.4 °C
Record name Propylene glycol phenyl ether
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Synthesis routes and methods I

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Synthesis routes and methods II

Procedure details

Phenoxy-2-propanone (3.4 mL, 25 mmol) was dissolved in ethanol (30 mL) and cooled to 0° C. Sodium borohydride (0.95 g; 25 mmol; 1 equiv.) was added. The mixture was stirred and allowed to warm to room temperature overnight. All of the starting material was gone according to tlc analysis, so the mixture was poured into water (30 mL) and ether (30 mL). The layers were separated and the aqueous layer was extracted with ether (2×20 mL). The organic layers were combined and concentrated. The resulting aqueous residue was poured into ether (25 mL). The organic layer was removed, dried (MgSO4), and concentrated to provide 1e (3.2 g; 85%). 1H nmr (300 MHz, CDCl3): 7.332-7.261 (3H, m); 6.995-6.904 (2H, m); 4.15-4.24 (1H, m); 3.972-3.768 (2H, m); 1.559 (1H, s); 1.290 (3H, d, J=6.38 Hz). IR (neat film, cm-1): 3350 (b, s); 2900 (s); 1590 (m). EIMS (m/e): 152 (M+).
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3.4 mL
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Yield
85%

Synthesis routes and methods III

Procedure details

A solution of 2,6-dihydroxyacetophenone (15.2g.), phenylglycidyl ether (15.0 g) and benzyltrimethylammonium hydroxide (5 drops of a 40% solution) in 2-ethoxyethanol (75 ml) was heated under reflux for 48 hours. The solvent was removed under reduced pressure and the resulting solid was washed with ether. Recrystallization from aqueous ethanol gave 1-(2-acetyl-3-hydroxyphenoxy(-2-hydroxy-3-phenoxypropane, 19.0 g, as pale lemon needles, m.p. 100.5°-101.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenoxy-2-propanol
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1-Phenoxy-2-propanol
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1-Phenoxy-2-propanol
Reactant of Route 4
1-Phenoxy-2-propanol
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Reactant of Route 6
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1-Phenoxy-2-propanol

Citations

For This Compound
533
Citations
JD Lee, J Kim, HJ Jang, BM Lee, KB Kim - Regulatory Toxicology and …, 2019 - Elsevier
Abstract 1-Phenoxy-2-propanol (PP) is used as a preservative in cosmetics. PP is currently permitted to be used to up to 1% in cosmetic formulations in Korea and Europe. For risk …
Number of citations: 11 www.sciencedirect.com
SA Saghir, KA Brzak, MJ Bartels - Xenobiotica, 2003 - Taylor & Francis
… in non-radiolabelled 1-phenoxy-2-propanol consisted of two … 1-phenoxy-2-propanol to methyl cellulose ether and stirring for 24 h at 4 C. The concentration of 1-phenoxy-2-propanol in …
Number of citations: 7 www.tandfonline.com
BB Corson, WJ Heintzelman… - The Journal of …, 1952 - ACS Publications
… 1-Phenoxy-2-propanol (1, 2) decomposed to a variety of products … 1-Phenoxy-2-propanol, bp 127-129 (20 mm.); identified as the phenyl- … 1 -Phenoxy-2-propanol decomposes over …
Number of citations: 3 pubs.acs.org
H Yanase, T Arishima, K Kita, J Nagai… - Bioscience …, 1993 - Taylor & Francis
… Several species of Nocardia and Rhodococcus hydrolyzed rac-PPAc to rac-1-phenoxy-2-propanol (PPol), and then selectively decomposed an isomer of PPol, leading to an …
Number of citations: 12 www.tandfonline.com
RC Wyeth, RP Croll, AOD Willows… - Journal of neuroscience …, 2009 - Elsevier
… Our goal here is to provide evidence for 1-phenoxy-2-propanol (PP) as a candidate … the possibility of using 1-phenoxy-2-propanol as an anaesthetic. 1-Phenoxy-2-propanol is a glycol …
Number of citations: 28 www.sciencedirect.com
Y Zhang, B Lu, X Wang, J Zhao, Q Cai - Applied Catalysis A: General, 2011 - Elsevier
… These materials were used as catalysts for synthesis of 1-phenoxy-2-propanol (1-PhP) from phenol and propylene oxide as compared with some oxides, ie MgO, CaO, ZnO and Al 2 O 3 …
Number of citations: 7 www.sciencedirect.com
S Feng, F Cao, B Lu, Q Cai - Journal of the Chinese Chemical …, 2014 - Wiley Online Library
… activity and selectivity for synthesis of 1-phenoxy-2-propanol from phenol and propylene oxide with 80.3% conversion and 88.1% selectivity to 1-phenoxy-2-propanol. Especially, facile …
Number of citations: 3 onlinelibrary.wiley.com
E Czerniak, P Gomulka… - Turkish Journal of …, 2018 - journals.tubitak.gov.tr
The aim of this study was to investigate anesthetic potency and acute toxicity of 2-phenoxyethanol (2PE) and 1-phenoxy-2-propanol (PP) for common carp. During efficacy tests, …
Number of citations: 4 journals.tubitak.gov.tr
W Kuran, T Listoś - Macromolecular Chemistry and Physics, 1994 - Wiley Online Library
… the data obtained in this study, a concerted mechanism of oxirane ringopening in the polymerization by catalysts ZnEt,-polyhydric phenol and/or phenol or 1-phenoxy-2-propanol can be …
Number of citations: 39 onlinelibrary.wiley.com
S Lee, H Pyo, BC Chung, H Kim… - Bulletin of the Korean …, 2014 - researchgate.net
… The limits of 2-phenoxyethanol and 1-phenoxy-2propanol by the Council of the European Union (EU) and Association of Southeast Asian Nations (ASEAN) in cosmetics are 1% and 2%…
Number of citations: 6 www.researchgate.net

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